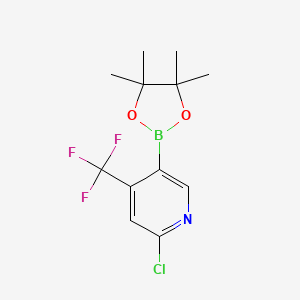

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

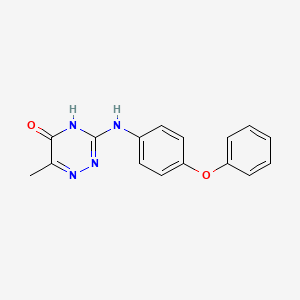

“2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester” is an organoboron compound that is a valuable building block in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of this compound and similar organoboron compounds involves various borylation approaches . The Suzuki–Miyaura coupling reaction, for example, involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Chemical Reactions Analysis

This compound is used in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It’s also involved in the protodeboronation of alkyl boronic esters, a process that is not well developed .Physical And Chemical Properties Analysis

Organoboron compounds like “2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester” are generally stable, readily prepared, and environmentally benign . They are usually bench stable, easy to purify, and often commercially available .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (AT14251), focusing on six unique applications:

Suzuki-Miyaura Coupling Reactions

AT14251 is widely used in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is highly valued for its mild conditions and functional group tolerance, making it a staple in the synthesis of complex organic molecules . The boronic acid pinacol ester moiety in AT14251 facilitates efficient cross-coupling with various halides, enabling the construction of biaryl compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Intermediates

AT14251 serves as a key intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the introduction of the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of drugs . This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting specific biological pathways.

Agrochemical Development

In agrochemical research, AT14251 is utilized to synthesize novel herbicides and pesticides. The trifluoromethyl group in its structure imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation . These characteristics are crucial for developing effective and long-lasting agrochemical products that can protect crops from pests and diseases.

Material Science

AT14251 is employed in the development of advanced materials, including organic semiconductors and polymers. The boronic acid pinacol ester functionality allows for the incorporation of the compound into polymer backbones, enhancing their electronic properties . This application is significant in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Catalysis

The compound is also used in catalytic processes, particularly in the development of new catalysts for organic transformations. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalytic reactions . Researchers leverage AT14251 to design catalysts that can perform under mild conditions, improving the efficiency and sustainability of chemical processes.

Environmental Chemistry

In environmental chemistry, AT14251 is used to develop new materials for environmental remediation. Its unique chemical properties allow for the creation of compounds that can effectively capture and neutralize pollutants. This application is crucial for addressing environmental challenges such as water purification and soil decontamination.

Selection of boron reagents for Suzuki–Miyaura coupling Catalytic protodeboronation of pinacol boronic esters Pyridine-4-boronic acid pinacol ester, 98%, Thermo Scientific Chemicals Pyridine-2-boronic acid pinacol ester | 874186-98-8 - ChemicalBook 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%

Future Directions

properties

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHWGHPUZRQLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)